molecular formula C14H15N3O5S2 B2484314 3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034248-87-6

3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2484314
CAS No.: 2034248-87-6
M. Wt: 369.41
InChI Key: WJGIFAPRFYCYJV-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H15N3O5S2 and its molecular weight is 369.41. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds with imidazolylbenzamides or benzene-sulfonamides structures have shown potency in in vitro Purkinje fiber assays, indicating their potential use in cardiac electrophysiological applications. Such compounds have been compared with sematilide, a selective class III agent, for their efficacy in models of reentrant arrhythmias, suggesting their relevance in cardiovascular research (Morgan et al., 1990).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal properties, showing strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. Such compounds offer a basis for developing treatments for protozoal infections (Ismail et al., 2004).

Anticancer Agents

Research into indapamide derivatives has revealed compounds with proapoptotic activity against melanoma cell lines, demonstrating the potential of sulfonamide derivatives in cancer treatment. These studies highlight the structure-activity relationships critical for designing effective anticancer agents (Yılmaz et al., 2015).

Aldose Reductase Inhibitors

Sulfonamide derivatives have been investigated for their role as aldose reductase inhibitors (ARIs), with potential implications for managing diabetic complications. Some compounds exhibit submicromolar inhibitory profiles, underscoring their therapeutic potential in diabetes management (Alexiou & Demopoulos, 2010).

Properties

IUPAC Name

3-methylsulfonyl-2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-24(20,21)17-7-6-16(14(17)19)13(18)15-9-10-4-5-11(22-10)12-3-2-8-23-12/h2-5,8H,6-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGIFAPRFYCYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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